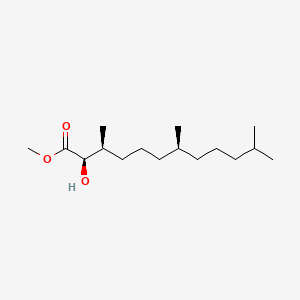![molecular formula C16H20S B14337407 [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene CAS No. 106288-35-1](/img/structure/B14337407.png)
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene is an organosulfur compound characterized by a benzene ring attached to a pentamethylcyclopentadienyl group via a sulfur atom. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the electron-rich nature of the pentamethylcyclopentadienyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a sulfur-containing reagent, followed by the introduction of a benzene ring. One common method involves the use of thiophenol (benzenethiol) as the sulfur source. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydride, to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which [(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene exerts its effects is largely dependent on its interaction with molecular targets. The electron-rich pentamethylcyclopentadienyl group can engage in π-π interactions with aromatic systems, while the sulfur atom can form coordination bonds with metal centers. These interactions can modulate the activity of enzymes, alter protein conformations, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
Pentamethylcyclopentadiene: Lacks the sulfanyl and benzene groups, making it less versatile in terms of chemical reactivity and applications.
Thiophenol: Contains a sulfur atom bonded to a benzene ring but lacks the pentamethylcyclopentadienyl group, resulting in different chemical properties and reactivity.
Cyclopentadienylbenzene: Similar structure but without the sulfur atom, leading to different coordination chemistry and reactivity.
The uniqueness of this compound lies in its combination of an electron-rich pentamethylcyclopentadienyl group, a sulfur atom, and a benzene ring, which together confer distinctive chemical and physical properties.
Propriétés
Numéro CAS |
106288-35-1 |
|---|---|
Formule moléculaire |
C16H20S |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H20S/c1-11-12(2)14(4)16(5,13(11)3)17-15-9-7-6-8-10-15/h6-10H,1-5H3 |
Clé InChI |
YKCIKTTYZCYKJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)SC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)

![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

